
Amiloxate
Overview
Description
Amiloxate (isoamyl 4-methoxycinnamate, CAS 71617-10-2) is an organic ultraviolet (UV)-B filter widely used in sunscreen formulations. It belongs to the cinnamic acid ester family, characterized by a 4-methoxy group on the phenyl ring and an isoamyl ester chain. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol .
Preparation Methods
Amiloxate is synthesized through the esterification of 4-methoxycinnamic acid with isopentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Amiloxate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
- UV Protection : Amiloxate is approved in Europe as a UV filter in cosmetic products, specifically sunscreens. It selectively absorbs UV-B radiation, which is crucial for preventing sunburn and reducing the risk of skin cancer .
- Anti-inflammatory Effects : Experimental studies have demonstrated that this compound exhibits dose-dependent anti-inflammatory actions. In mouse models, it inhibited edema by approximately 70% at low doses, suggesting its potential utility in treating inflammatory skin conditions .
- Antioxidant Activity : Due to its structural similarities to cinnamic acid, this compound may also possess antioxidant properties, acting as a free radical scavenger and thereby protecting skin cells from oxidative stress .
Safety and Regulatory Status
This compound's safety profile has been a point of interest in dermatological research. While it is approved for use in Europe, it has not yet received FDA approval for sunscreen use in the United States. The FDA requires comprehensive safety and efficacy evaluations before allowing new active ingredients in over-the-counter (OTC) drugs like sunscreens .
Table 1: Regulatory Status of this compound
Region | Approval Status | Notes |
---|---|---|
Europe | Approved | Used as a UV filter in cosmetic products |
United States | Not Approved | Under review; requires safety and efficacy data |
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Study on Skin Absorption : Research involving porcine ear models indicated that this compound does not penetrate the skin significantly, suggesting limited systemic absorption when applied topically. This characteristic may enhance its safety profile as a cosmetic ingredient .
- Inflammatory Response Studies : In animal models, this compound has shown promise in reducing inflammatory responses associated with UV exposure. This could be beneficial for individuals with sensitive skin or conditions exacerbated by sunlight .
Table 2: Summary of Key Findings from Studies on this compound
Future Directions and Research Opportunities
Given its promising properties, further research into this compound could focus on:
- Long-term safety studies : To establish comprehensive safety profiles for prolonged use.
- Combination therapies : Exploring synergistic effects when combined with other active ingredients in sunscreens.
- Broader dermatological applications : Investigating potential uses beyond sun protection, such as in anti-aging formulations or treatments for inflammatory skin diseases.
Mechanism of Action
Amiloxate acts as a UV-B filter by selectively absorbing UV-B rays. It is proposed to mediate an antioxidant action by acting as a free radical scavenger, thereby protecting the skin from oxidative damage . The compound does not penetrate the skin significantly, which enhances its safety profile for topical applications .
Comparison with Similar Compounds
Key Properties :
- UV Absorption : Peak absorption at 308 nm with a molar extinction coefficient of 24,355 M⁻¹cm⁻¹ , making it highly effective in blocking UV-B radiation .
- Therapeutic Effects : Demonstrates anti-inflammatory activity in preclinical studies, inhibiting ~70% of edema in mice at low doses .
Amiloxate shares structural and functional similarities with other cinnamic acid derivatives used as UV filters. Below is a detailed comparison with octinoxate and cinoxate, its closest analogs.
2.1 Structural and Functional Similarities
All three compounds are 4-methoxycinnamate esters , differing only in their ester side chains:
- This compound : Isoamyl ester (3-methylbutyl group).
- Octinoxate: 2-ethylhexyl ester.
- Cinoxate: 2-ethoxyethyl ester.
This structural variation influences their solubility, lipophilicity, and regulatory status.
2.2 Comparative Data Table
2.3 Critical Analysis
- Efficacy : this compound has the highest molar extinction coefficient among the three, indicating superior UV-B absorption per molecule .
- Regulatory Landscape: Octinoxate faces restrictions due to environmental toxicity, while this compound’s approval in multiple regions underscores its perceived safety .
- Therapeutic Potential: this compound’s anti-inflammatory effects distinguish it from octinoxate and cinoxate, which are primarily used for UV protection .
Research Findings and Implications
- Structural-Activity Relationship (SAR): The ester chain length and branching influence lipophilicity and skin penetration. This compound’s isoamyl group balances solubility and stability, making it less prone to degradation than cinoxate .
- Toxicity Profile: While all three compounds are associated with contact dermatitis, octinoxate’s environmental persistence has led to regulatory action, highlighting this compound’s comparative advantage in eco-toxicology .
Biological Activity
Amiloxate, also known as isoamyl p-methoxycinnamate, is an organic compound primarily recognized for its use as a UV filter in sunscreen formulations. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
This compound is classified as an ester derived from p-methoxycinnamic acid and isoamyl alcohol. It is characterized by its ability to absorb UV-B radiation effectively, specifically in the range of 280–320 nm. This absorption helps protect skin cells from UV-induced damage, thereby reducing the risk of sunburn and long-term skin damage .
The mechanism of action involves this compound acting as a free radical scavenger , which mediates antioxidant activity. In preclinical studies, it has demonstrated a dose-dependent anti-inflammatory effect , inhibiting edema by approximately 70% even at low doses in mouse models .
Pharmacological Effects
- Anti-inflammatory Properties : this compound has shown significant anti-inflammatory activity in animal studies. It inhibited inflammation markers and reduced tissue edema effectively .
- Antioxidant Activity : Its structural similarity to cinnamic acid suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress induced by UV radiation .
- Antifibrotic Potential : Preliminary studies indicate that this compound may possess antifibrotic properties, potentially reducing scar tissue formation in various organs.
Skin Penetration and Absorption
Research indicates that this compound does not penetrate the skin significantly when applied topically. In vitro studies using porcine ear models revealed no detectable levels of this compound within the skin layers after application . This characteristic may mitigate concerns regarding systemic absorption and associated endocrine disruption commonly linked with other UV filters .
Comparative Analysis with Other UV Filters
The following table compares this compound with other common UV filters regarding their absorption characteristics and unique properties:
Compound Name | Structure Type | Unique Properties |
---|---|---|
This compound | Ester of p-methoxycinnamic acid | Effective UVB filter; low skin penetration |
Octyl methoxycinnamate (OMC) | Ester of p-methoxycinnamic acid | Widely used; effective UVB filter |
Benzophenone-3 (BP-3) | Ketone | Absorbs both UVA and UVB; potential endocrine disruptor |
Homosalate | Ester of salicylic acid | Broad-spectrum UV filter; often combined with others |
Butyl methoxydibenzoylmethane | Ketone | Broad-spectrum protection; photostable |
Case Studies and Research Findings
Several studies have investigated the effects of this compound in various biological contexts:
- Mouse Model Study : A study demonstrated that topical application of this compound significantly reduced inflammatory responses in mice exposed to UV radiation, supporting its potential as an effective topical agent for sun protection .
- Environmental Impact Research : Investigations into the environmental effects of organic UV filters have raised concerns about their accumulation in marine ecosystems. This compound's low penetration through human skin suggests a lower risk for systemic bioaccumulation compared to more penetrative compounds like benzophenone-3 .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing Amiloxate’s purity and structural integrity in experimental settings?
this compound’s purity and structural validation require a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is optimal for quantifying purity (≥96% as per GC standards) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by analyzing proton environments and carbon frameworks. Stability under storage conditions (2–8°C) should be monitored via accelerated degradation studies using thermal gravimetric analysis (TGA) .
Q. How should researchers optimize storage conditions for this compound to ensure experimental reproducibility?
this compound’s degradation profile is temperature-sensitive. Store lyophilized samples at 2–8°C in airtight, light-resistant containers to prevent photolytic and oxidative degradation . For long-term stability, conduct periodic assessments using differential scanning calorimetry (DSC) to detect polymorphic changes and HPLC to track purity deviations .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating this compound’s photostability under simulated environmental conditions?
Photostability studies require controlled irradiation setups (e.g., solar simulators with UV-Vis spectra matching sunlight). Use quartz cells to expose this compound solutions to varying light intensities (e.g., 300–800 nm). Monitor degradation kinetics via time-resolved HPLC-MS to identify photoproducts and quantify half-lives. Include dark controls to distinguish thermal from photolytic effects .
Table 1: Key Parameters for Photodegradation Analysis
Parameter | Method/Instrument | Relevance |
---|---|---|
Light Source | Solar simulator (UV-Vis) | Mimics environmental exposure |
Degradation Metrics | HPLC-MS | Quantifies parent compound and byproducts |
Kinetics Modeling | First-order kinetics | Determines degradation rate constants |
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies often arise from polymorphism or solvent impurities. Employ polarized light microscopy (PLM) and powder X-ray diffraction (PXRD) to verify crystalline forms. Use shake-flask methods with pre-saturated solvents under controlled humidity. Validate solubility via isothermal titration calorimetry (ITC) to account for thermodynamic variability .
Q. What strategies mitigate interference from this compound’s excipients in UV-protection efficacy studies?
Design exclusion experiments using matrix-matched controls (e.g., formulations without this compound). Apply multivariate analysis (e.g., PCA or PLS regression) to isolate the compound’s contribution to UV absorbance. Validate via Franz diffusion cell assays comparing pure this compound with excipient-loaded samples .
Table 2: Synthesis Optimization Parameters
Variable | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 60–70°C | Minimizes side reactions |
Catalyst Loading | 1.5–2.0 mol% | Balances efficiency and cost |
Purification Method | Column chromatography | Achieves ≥96% purity (HPLC-verified) |
Q. How should researchers address conflicting in vitro vs. in vivo data on this compound’s photoprotective mechanisms?
Cross-validate findings using ex vivo skin models (e.g., reconstructed human epidermis) to bridge in vitro and in vivo gaps. Employ confocal Raman spectroscopy to quantify this compound’s stratum corneum penetration depth. Pair with mechanistic studies (e.g., ROS scavenging assays) to clarify discrepancies in antioxidant activity .
Q. Methodological Guidelines
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . Use Bland-Altman plots or Cohen’s kappa for inter-method agreement analysis.
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailing synthesis protocols, including solvent ratios, catalyst batches, and spectral data .
Properties
IUPAC Name |
3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYRXMKIIGMKK-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Amiloxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Amiloxate is a UV-B filter that selectively absorbs UV-B rays. It is proposed that amiloxate mediates an antioxidant action by acting as a free radical scavenger. | |
Record name | Amiloxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
71617-10-2 | |
Record name | Amiloxate [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiloxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 71617-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Isopentyl p-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMILOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KTP06K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
< -30 | |
Record name | Amiloxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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